molecular formula C20H16BrF3O4 B11615245 Ethyl 6-bromo-2-methyl-5-{[4-(trifluoromethyl)phenyl]methoxy}-1-benzofuran-3-carboxylate

Ethyl 6-bromo-2-methyl-5-{[4-(trifluoromethyl)phenyl]methoxy}-1-benzofuran-3-carboxylate

Cat. No.: B11615245
M. Wt: 457.2 g/mol
InChI Key: LIKUMGGUDTWVKA-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2-methyl-5-{[4-(trifluoromethyl)phenyl]methoxy}-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran class This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-2-methyl-5-{[4-(trifluoromethyl)phenyl]methoxy}-1-benzofuran-3-carboxylate typically involves multiple steps. One common method includes the following steps:

    Bromination: Introduction of the bromine atom into the benzofuran ring.

    Methylation: Addition of a methyl group to the benzofuran ring.

    Etherification: Formation of the methoxy group by reacting with 4-(trifluoromethyl)phenol.

    Esterification: Formation of the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-2-methyl-5-{[4-(trifluoromethyl)phenyl]methoxy}-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: Reduction can be used to modify the ester group or other parts of the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents replacing the bromine atom.

Scientific Research Applications

Ethyl 6-bromo-2-methyl-5-{[4-(trifluoromethyl)phenyl]methoxy}-1-benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-2-methyl-5-{[4-(trifluoromethyl)phenyl]methoxy}-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group and the bromine atom play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-bromo-5-{[4-chlorobenzoyl]oxy}-2-phenyl-1-benzofuran-3-carboxylate
  • Ethyl 6-bromo-5-{(4-methylbenzyl)oxy}-2-phenyl-1-benzofuran-3-carboxylate
  • Ethyl 6-bromo-5-{(2-tert-butoxy-2-oxoethoxy)}-2-phenyl-1-benzofuran-3-carboxylate

Uniqueness

Ethyl 6-bromo-2-methyl-5-{[4-(trifluoromethyl)phenyl]methoxy}-1-benzofuran-3-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C20H16BrF3O4

Molecular Weight

457.2 g/mol

IUPAC Name

ethyl 6-bromo-2-methyl-5-[[4-(trifluoromethyl)phenyl]methoxy]-1-benzofuran-3-carboxylate

InChI

InChI=1S/C20H16BrF3O4/c1-3-26-19(25)18-11(2)28-16-9-15(21)17(8-14(16)18)27-10-12-4-6-13(7-5-12)20(22,23)24/h4-9H,3,10H2,1-2H3

InChI Key

LIKUMGGUDTWVKA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=CC=C(C=C3)C(F)(F)F)Br)C

Origin of Product

United States

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